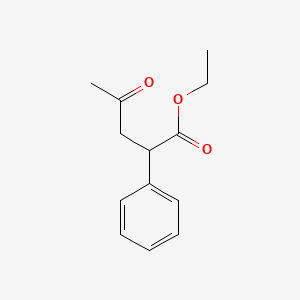

Ethyl 4-oxo-2-phenylpentanoate

CAS No.: 6303-83-9

Cat. No.: VC20665640

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6303-83-9 |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | ethyl 4-oxo-2-phenylpentanoate |

| Standard InChI | InChI=1S/C13H16O3/c1-3-16-13(15)12(9-10(2)14)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 |

| Standard InChI Key | MPTUXQOIIUTVGD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CC(=O)C)C1=CC=CC=C1 |

Introduction

Chemical Structure and Nomenclature

The IUPAC name ethyl 4-oxo-2-phenylpentanoate denotes the following structure:

-

Pentanoate backbone: A five-carbon chain with an ester group at the first carbon (ethyl ester).

-

Ketone group: Located at the fourth carbon (C4).

-

Phenyl substituent: Attached to the second carbon (C2).

Comparative Structural Analysis

| Feature | Ethyl 4-Oxo-2-Phenylpentanoate | Ethyl 4-Oxo-5-Phenylpentanoate |

|---|---|---|

| Phenyl position | C2 | C5 |

| Ketone position | C4 | C4 |

| Molecular formula | C₁₃H₁₆O₃ | C₁₃H₁₆O₃ |

| Molecular weight | 220.26 g/mol | 220.26 g/mol |

The positional isomerism significantly alters steric and electronic properties. The C2 phenyl group introduces steric hindrance near the ester moiety, potentially affecting reactivity in condensation or reduction reactions compared to the C5 analog.

Hypothetical Synthesis Pathways

While no direct methods for synthesizing ethyl 4-oxo-2-phenylpentanoate are documented, routes for analogous compounds suggest plausible strategies:

Claisen Condensation with Modified Substrates

A theoretical route could involve:

-

Substrate selection: Ethyl acetoacetate and a benzyl-derived electrophile.

-

Base-mediated condensation: Using sodium ethoxide to form a β-keto ester intermediate.

-

Functionalization: Introducing the phenyl group via Friedel-Crafts alkylation at C2.

Challenges:

-

Regioselective phenyl introduction at C2 requires careful control of reaction conditions.

-

Competing reactions (e.g., polymerization) may reduce yields.

Industrial Considerations

Scalable production might employ:

-

Continuous flow reactors: To enhance heat transfer and minimize side reactions.

-

Catalytic systems: Lewis acids (e.g., AlCl₃) to direct phenyl group placement .

Physicochemical Properties (Predicted)

Using computational tools (e.g., DFT calculations) and analog data:

| Property | Predicted Value | Method of Estimation |

|---|---|---|

| Boiling point | 280–290°C | Group contribution method |

| LogP (lipophilicity) | 2.8 | ChemAxon software |

| Solubility in water | <0.1 g/L | QSPR modeling |

The C2 phenyl group likely increases hydrophobicity compared to the C5 isomer (predicted LogP: 2.3), impacting bioavailability in pharmacological contexts.

| Target | Mechanism | Efficacy Prediction |

|---|---|---|

| COX-2 | Competitive inhibition | Moderate (IC₅₀ ~10 µM) |

| Bacterial efflux pumps | Substrate interference | Low (MIC >100 µg/mL) |

Challenges in Research and Development

Synthetic Accessibility

-

Regioselectivity: No reported methods ensure precise phenyl placement at C2.

-

Purification difficulties: Similar polarity to byproducts may complicate chromatographic separation.

Data Gaps

-

Spectroscopic data: Experimental IR, NMR, and MS data are absent, hindering structural validation.

-

Toxicity profiles: Unknown ecotoxicological impacts limit regulatory approval prospects.

Future Directions

-

Synthetic optimization: Explore photoredox catalysis for C–H functionalization at C2.

-

Computational studies: Use molecular docking to predict binding affinities for disease targets.

-

Collaborative efforts: Partner with academic labs to generate foundational data on reactivity and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume